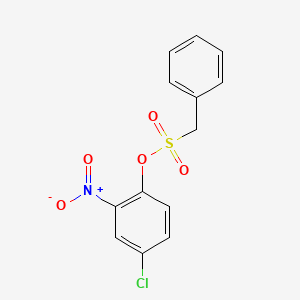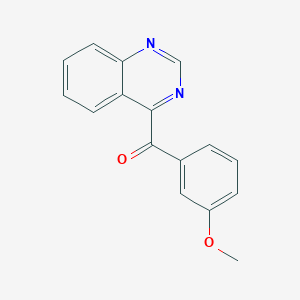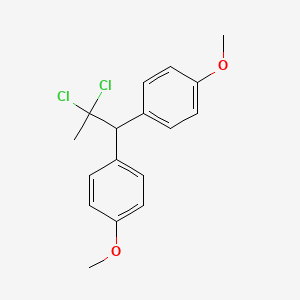
Bis(2-methylpropyl)(oct-7-EN-1-YL)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpropyl)(oct-7-EN-1-YL)alumane: is an organoaluminum compound that features a unique structure with both alkyl and alkenyl groups attached to the aluminum center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylpropyl)(oct-7-EN-1-YL)alumane typically involves the reaction of aluminum trichloride with 2-methylpropyl and oct-7-en-1-yl Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound. The general reaction scheme is as follows:
AlCl3+2C4H9MgCl+C8H15MgCl→Al(C4H9)2(C8H15)+3MgCl2
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-methylpropyl)(oct-7-EN-1-YL)alumane can undergo oxidation reactions, typically forming aluminum oxides and corresponding organic products.
Reduction: This compound can act as a reducing agent in organic synthesis, reducing various functional groups such as carbonyls to alcohols.
Substitution: The alkyl and alkenyl groups attached to the aluminum can be substituted by other nucleophiles, leading to the formation of new organoaluminum compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air, often in the presence of a catalyst.
Reduction: Hydrogen gas or hydride donors such as lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Aluminum oxides and corresponding organic oxides.
Reduction: Alcohols and other reduced organic compounds.
Substitution: New organoaluminum compounds with different organic groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-methylpropyl)(oct-7-EN-1-YL)alumane is used as a catalyst in various organic reactions, including polymerization and hydroalumination. Its unique structure allows for selective activation of specific substrates.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may be explored for their potential as drug delivery agents or in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and as a reagent in fine chemical synthesis.
Wirkmechanismus
The mechanism by which Bis(2-methylpropyl)(oct-7-EN-1-YL)alumane exerts its effects is primarily through its ability to coordinate with and activate various substrates. The aluminum center acts as a Lewis acid, facilitating the formation of reactive intermediates that can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Vergleich Mit ähnlichen Verbindungen
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to the aluminum center.
Diisobutylaluminum hydride: Features two isobutyl groups and a hydride attached to the aluminum center.
Allyltrimethylsilane: Contains an allyl group and three methyl groups attached to a silicon center, showing similar reactivity in certain organic transformations.
Uniqueness: Bis(2-methylpropyl)(oct-7-EN-1-YL)alumane is unique due to its combination of alkyl and alkenyl groups, which provides distinct reactivity and selectivity in organic synthesis. This compound’s ability to participate in both reduction and substitution reactions makes it versatile for various applications.
Eigenschaften
CAS-Nummer |
54542-95-9 |
|---|---|
Molekularformel |
C16H33Al |
Molekulargewicht |
252.41 g/mol |
IUPAC-Name |
bis(2-methylpropyl)-oct-7-enylalumane |
InChI |
InChI=1S/C8H15.2C4H9.Al/c1-3-5-7-8-6-4-2;2*1-4(2)3;/h3H,1-2,4-8H2;2*4H,1H2,2-3H3; |
InChI-Schlüssel |
GMDSGSPTIDDIAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Al](CCCCCCC=C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


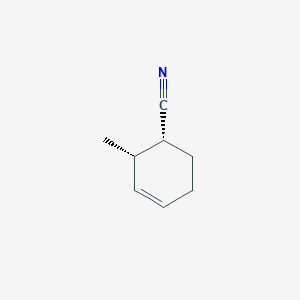
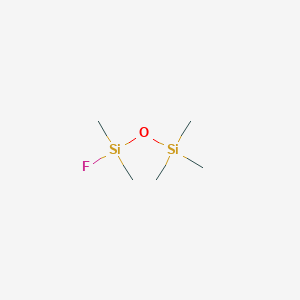
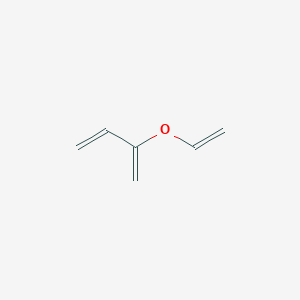
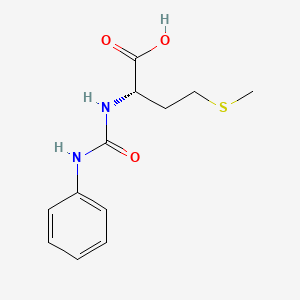
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)
![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
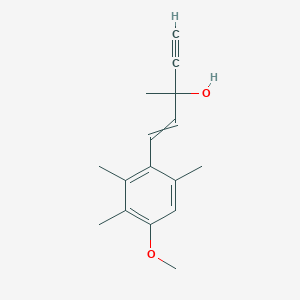
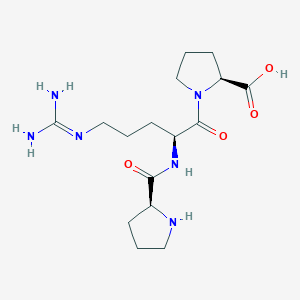
![[(E)-3-phenylprop-2-enyl] N-methylcarbamate](/img/structure/B14630134.png)
